3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a trifluoromethylphenyl group attached to the azetidinone ring. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
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Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.
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Introduction of Substituents: : The methoxyphenyl and trifluoromethylphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution.
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Amination: : The amino group can be introduced through amination reactions, which involve the introduction of an amine group into the molecule. This can be achieved through various methods, including reductive amination and nucleophilic amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the azetidinone ring to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dimethyl sulfoxide, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction of the azetidinone ring can yield amine derivatives.
Scientific Research Applications
3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It can be used as a tool compound to study biological pathways and molecular targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell wall synthesis or protein synthesis. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(4-methoxyphenyl)-1-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
3-Amino-4-(4-methoxyphenyl)-1-(4-fluorophenyl)azetidin-2-one: Contains a fluorine atom instead of a trifluoromethyl group, which may result in different pharmacokinetic properties.
3-Amino-4-(4-methoxyphenyl)-1-(3-chlorophenyl)azetidin-2-one: Contains a chlorine atom, which may influence its chemical stability and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one imparts unique properties, such as increased lipophilicity and metabolic stability. This can enhance its potential as a pharmaceutical agent by improving its bioavailability and resistance to metabolic degradation.
Properties
Molecular Formula |
C17H15F3N2O2 |
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Molecular Weight |
336.31 g/mol |
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H15F3N2O2/c1-24-13-7-5-10(6-8-13)15-14(21)16(23)22(15)12-4-2-3-11(9-12)17(18,19)20/h2-9,14-15H,21H2,1H3 |
InChI Key |
PGBCKQVVCPMWNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)N |
Origin of Product |
United States |
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